molecular formula C7H17Cl2FN2 B12827147 (3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride

(3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride

Cat. No.: B12827147
M. Wt: 219.12 g/mol
InChI Key: NKPCYUMLEXPFIL-JFYKYWLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom at the 3rd position and a dimethylamino group at the 4th position of the piperidine ring. The dihydrochloride form indicates that the compound is in its salt form, which enhances its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

    Dimethylation: The dimethylamino group is introduced at the 4th position through a reductive amination reaction using formaldehyde and dimethylamine.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter release by binding to receptors or ion channels in the nervous system. This interaction can influence various signaling pathways, leading to changes in cellular activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
  • (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride

Uniqueness

(3S,4S)-3-Fluoro-N,N-dimethylpiperidin-4-amine dihydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Properties

Molecular Formula

C7H17Cl2FN2

Molecular Weight

219.12 g/mol

IUPAC Name

(3S,4S)-3-fluoro-N,N-dimethylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C7H15FN2.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h6-7,9H,3-5H2,1-2H3;2*1H/t6-,7-;;/m0../s1

InChI Key

NKPCYUMLEXPFIL-JFYKYWLVSA-N

Isomeric SMILES

CN(C)[C@H]1CCNC[C@@H]1F.Cl.Cl

Canonical SMILES

CN(C)C1CCNCC1F.Cl.Cl

Origin of Product

United States

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